molecular formula C19H14Cl2N2O2 B4754704 2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline

2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No. B4754704
M. Wt: 373.2 g/mol
InChI Key: JYDQKSIUUYJHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, also known as CTIQ, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CTIQ belongs to the class of tetrahydroisoquinoline compounds and has been found to exhibit several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act on several targets in the body. 2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline has been found to bind to the dopamine D2 receptor and the sigma-1 receptor, both of which are involved in the regulation of neurotransmitter release and neuronal survival (Kang et al., 2013). 2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the activity of several enzymes that are involved in the production of inflammatory mediators, such as cyclooxygenase-2 and inducible nitric oxide synthase (Liu et al., 2012).
Biochemical and Physiological Effects
2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline has been found to exhibit several biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, in animal models (Kang et al., 2013). 2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline has also been found to reduce the levels of inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-alpha, in animal models of inflammation (Liu et al., 2012).

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline in lab experiments is its high yield and purity, which makes it easy to obtain and work with. 2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline has also been found to exhibit promising results in various scientific research applications, making it a valuable compound for researchers. However, one of the limitations of using 2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential toxicity, which needs to be carefully monitored and controlled (Kang et al., 2013).

Future Directions

There are several future directions for research on 2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline. One area of research is the development of more selective and potent 2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline analogs that can target specific receptors and enzymes in the body. Another area of research is the investigation of the long-term effects of 2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline on the body, including its potential for addiction and tolerance. Additionally, more studies are needed to determine the optimal dosage and administration of 2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline for various scientific research applications (Liu et al., 2012).
Conclusion
In conclusion, 2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit several biochemical and physiological effects, including neuroprotection, anti-cancer, and anti-inflammatory effects. 2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline has a promising future in scientific research, and more studies are needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit promising results in the treatment of several diseases, including neurodegenerative disorders, cancer, and inflammation (Liu et al., 2012). 2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline has been shown to have a neuroprotective effect in animal models of Parkinson's disease and Alzheimer's disease (Kang et al., 2013). It has also been found to inhibit the growth of cancer cells and reduce inflammation in animal models (Liu et al., 2012).

properties

IUPAC Name

[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2/c20-15-6-5-13(9-16(15)21)18-10-17(22-25-18)19(24)23-8-7-12-3-1-2-4-14(12)11-23/h1-6,9-10H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDQKSIUUYJHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=NOC(=C3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(3,4-Dichlorophenyl)-1,2-oxazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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